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Dodec-2-enal

Cat. No.: B1235498
CAS No.: 4826-62-4
M. Wt: 182.30 g/mol
InChI Key: SSNZFFBDIMUILS-UHFFFAOYSA-N
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Description

Significance as a Naturally Occurring α,β-Unsaturated Aldehyde in Scientific Research

The presence of the α,β-unsaturated aldehyde functional group makes trans-2-dodecenal a subject of interest in fundamental chemical research. This structural feature imparts a unique electronic character to the molecule, leading to specific types of reactivity. The conjugated system allows for reactions such as Michael additions, in addition to the typical reactions of aldehydes. Academic studies have explored its oxidation to form trans-2-dodecenoic acid and its reduction to yield trans-2-dodecenol (B105986).

Its defined structure and natural occurrence make it a useful model compound for investigating the chemical and biological activities of α,β-unsaturated aldehydes. For instance, research has utilized it to understand the mechanisms of antimicrobial action, where its ability to disrupt microbial cell membranes is a key area of investigation.

Overview of its Multifaceted Roles in Chemical Ecology and Biological Systems

trans-2-Dodecenal plays a significant role in the chemical communication and defense mechanisms of various organisms. In the realm of chemical ecology, it functions as a semiochemical—a chemical substance that carries a message.

It has been identified as a component of the defensive secretions of certain insects, such as the spiroboloid millipede Rhinocricus insulatus. ebi.ac.uknih.gov In some stink bug species, it acts as an alarm pheromone, a signal released to warn others of danger. nih.govresearchgate.net For example, it has shown high affinity to odorant-binding proteins in the brown marmorated stink bug, Halyomorpha halys, suggesting its role in mediating the insect's response to alarm signals. nih.gov

The compound is also found in the plant kingdom. It is a known volatile constituent of plants like coriander (Coriandrum sativum) and culantro (Eryngium foetidum), contributing to their characteristic aromas. researchgate.net Research has demonstrated its role as an oviposition repellent against pests like the potato tuber moth, Phthorimaea operculella. researchgate.net Furthermore, studies have investigated its anthelmintic (anti-parasitic worm) properties, identifying it as the main active compound in Eryngium foetidum against the nematode Strongyloides stercoralis. ebi.ac.ukcambridge.orgresearchgate.net

The biosynthesis of trans-2-dodecenal in plants is an area of ongoing research, with studies indicating that factors such as the choice of rootstock in citrus plants can influence its production levels in the fruit peel. mdpi.com

Historical Context of Academic Inquiry into trans-2-Dodecenal

Historically, academic inquiry into trans-2-dodecenal began with its identification as a natural product. Initially known primarily from plant sources, its discovery in the defensive secretion of a millipede in 1964 marked a significant step in understanding its broader ecological roles. nih.gov Early research focused on its isolation and chemical characterization from various essential oils and its contribution to the flavor and fragrance profiles of different foods and plants. chemicalbook.com

Subsequent research in the latter half of the 20th century and into the 21st century has been driven by advancements in analytical techniques, allowing for more precise identification and quantification in complex biological matrices. This has led to a deeper understanding of its function as a semiochemical in insects and its potential applications in pest management. Bioassay-driven studies have been crucial in elucidating its specific biological activities, such as its anthelmintic effects, which were rigorously investigated in the early 2010s. cambridge.orgresearchgate.net More recent research continues to explore its nuanced roles in plant-insect interactions and its potential as a bioregulator. nih.gov

Chemical Properties of trans-2-Dodecenal

PropertyValue
Molecular Formula C₁₂H₂₂O
Molecular Weight 182.31 g/mol
Appearance Colorless to light yellow liquid
Odor Fatty, waxy, citrus, mandarin orange
Boiling Point 131 - 133 °C / 12 mmHg
Density ~0.850 g/mL
Refractive Index ~1.460
Solubility Insoluble in water; soluble in alcohol
Data sourced from multiple references. chemimpex.com

Reported Occurrences of trans-2-Dodecenal in Nature

Organism/SourceRole/Significance
Eryngium foetidum (Culantro)Contributes to aroma, main anthelmintic compound. ebi.ac.ukcambridge.org
Coriandrum sativum (Coriander)Component of essential oil, contributes to aroma. researchgate.net
Rhinocricus insulatus (Millipede)Component of defensive secretion. ebi.ac.uknih.gov
Halyomorpha halys (Brown Marmorated Stink Bug)Alarm pheromone analog. nih.gov
Citrus Fruits (e.g., Mandarin, Orange)Contributes to flavor and aroma. mdpi.comresearchgate.netperfumerflavorist.com
Fried and Roasted Meats Flavor component. chemicalbook.comperfumerflavorist.com
This table provides a selection of reported natural sources.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H22O B1235498 Dodec-2-enal CAS No. 4826-62-4

Properties

CAS No.

4826-62-4

Molecular Formula

C12H22O

Molecular Weight

182.30 g/mol

IUPAC Name

dodec-2-enal

InChI

InChI=1S/C12H22O/c1-2-3-4-5-6-7-8-9-10-11-12-13/h10-12H,2-9H2,1H3

InChI Key

SSNZFFBDIMUILS-UHFFFAOYSA-N

Isomeric SMILES

CCCCCCCCC/C=C\C=O

Canonical SMILES

CCCCCCCCCC=CC=O

boiling_point

73.00 to 74.00 °C. @ 0.50 mm Hg

density

0.839-0.849

Other CAS No.

20407-84-5
4826-62-4

physical_description

Liquid
Clear, colorless to pale yellow liquid with a fatty odor;  [Acros Organics MSDS]
Colourless to slightly yellow liquid;  Fatty, citus-like aroma

Pictograms

Irritant; Environmental Hazard

solubility

Soluble in most fixed oils;  Insoluble in water
Soluble (in ethanol)

Synonyms

eryngial
trans-2-dodecenal

Origin of Product

United States

Natural Occurrence and Ecological Distribution

Isolation and Identification from Botanical Sources

trans-2-Dodecenal has been identified as a key volatile component in several plant species, contributing to their characteristic aromas and biological activities.

Presence in Eryngium foetidum (Culantro)

trans-2-Dodecenal, also known as eryngial, is a principal bioactive compound found in Eryngium foetidum, commonly known as culantro. cambridge.orgnih.govcabidigitallibrary.orgresearchgate.net Research has led to the successful isolation and chemical characterization of trans-2-dodecenal from this plant. cambridge.orgnih.govcabidigitallibrary.orgresearchgate.net Studies involving bioassay-driven column chromatography of petrol extracts of E. foetidum identified trans-2-dodecenal as the main active component. cambridge.orgnih.govcabidigitallibrary.orgresearchgate.net Spectroscopic analysis, including infrared, NMR, and mass spectrometry, confirmed its structure as an intensely odorous, volatile, and non-polar unsaturated long-chain fatty aldehyde. cambridge.orgresearchgate.net The compound is largely responsible for the plant's pungent aroma. researchgate.net

Occurrence in Coriandrum sativum (Cilantro/Coriander)

trans-2-Dodecenal is a well-documented constituent of Coriandrum sativum, contributing significantly to the characteristic scent of cilantro leaves. perfumerflavorist.comchemicalbook.comperfumerflavorist.com It is often the second most abundant aldehyde after trans-2-decenal in cilantro's volatile profile. perfumerflavorist.com The presence of trans-2-dodecenal is crucial for the authentic flavor and aroma of cilantro. perfumerflavorist.comfoodb.ca For some individuals, a genetic variation in an olfactory receptor gene can affect the perception of this compound, leading to a soapy taste instead of the typical citrusy, herbaceous notes. foodb.ca

Detection in other Plant Species (e.g., Citrus limon)

Beyond the Apiaceae family, trans-2-dodecenal has been detected in various other plants, notably in citrus species. It has been identified as a metabolite in lemons (Citrus limon) and is also found in citrus oils, including orange peel oil and kumquat peel oil. perfumerflavorist.comchemicalbook.comsmolecule.comperflavory.com Its presence has also been reported in unprocessed rice. chemicalbook.com The table below summarizes the occurrence of trans-2-dodecenal in various plant sources.

Plant SpeciesCommon NamePart(s) where Detected
Eryngium foetidumCulantroWhole plant, leaves
Coriandrum sativumCilantro/CorianderLeaves, oil
Citrus limonLemonFruit, oil
Citrus sinensisOrangePeel oil
Citrus japonicaKumquatPeel oil
Oryza sativaRiceUnprocessed grains
Cymbocarpum anethoides-Essential oil

Identification in Animal Secretions

The occurrence of trans-2-dodecenal is not limited to the plant kingdom; it has also been identified as a key component in the chemical defense mechanisms of certain animals.

Defensive Secretions of Millipedes (Rhinocricus insulatus)

trans-2-Dodecenal has been identified as a major component of the defensive secretion of the spiroboloid millipede, Rhinocricus insulatus. perfumerflavorist.comnih.govebi.ac.uknih.govlipidbank.jp This was a significant finding as the compound was previously thought to occur only in plants. perfumerflavorist.comnih.govebi.ac.uk The secretion also contains 2-methyl-1,4-quinone. nih.govebi.ac.uk This discovery highlighted a fascinating instance of convergent evolution, where the same chemical compound is utilized for defensive purposes by both plants and animals.

Role as a Component of Insect Volatile Profiles

trans-2-Dodecenal plays a role in the chemical communication of various insects, often as an alarm pheromone or a repellent. Research has shown that it acts as an alarm pheromone analog for the brown marmorated stink bug, Halyomorpha halys. nih.gov Ligand-binding experiments have demonstrated a high affinity of trans-2-dodecenal to several odorant-binding proteins in this insect, suggesting its role in mediating responses to alarm signals. nih.gov Furthermore, studies on the potato tuber moth, Phthorimaea operculella, have revealed that trans-2-dodecenal has a significant repellent effect on oviposition by females, suggesting its potential use as a natural deterrent. researchgate.net

The following table details the findings related to trans-2-dodecenal in animal secretions and insect volatile profiles.

Animal/Insect SpeciesType of Secretion/ProfileIdentified Role
Rhinocricus insulatus (Millipede)Defensive SecretionDefensive compound
Halyomorpha halys (Brown Marmorated Stink Bug)Volatile ProfileAlarm pheromone analog
Phthorimaea operculella (Potato Tuber Moth)Volatile ProfileOviposition repellent

Environmental Abundance and Detection in Ecosystems

trans-2-Dodecenal, an α,β-unsaturated aldehyde, is a naturally occurring compound that has been identified in various ecosystems, primarily as a volatile organic compound (VOC) emitted by plants. Its presence in the environment is linked to the chemical ecology of the organisms that produce it, and its detection is often associated with its distinct aroma and biological activities.

Research has confirmed the presence of trans-2-dodecenal in several plant species, where it plays a significant role in their characteristic scent. It is a known major component of the essential oils of plants such as culantro (Eryngium foetidum) and coriander (Coriandrum sativum). gerli.com Studies have also identified it as a volatile compound in virgin rapeseed oil and a constituent of essential oils from Cymbocarpum anethoides. chemicalbook.com Its role as a plant volatile extends to its function in plant defense and communication. For instance, it acts as an effective oviposition deterrent against the potato tuber moth (Phthorimaea operculella), highlighting its presence and function in the air around susceptible crops. researchgate.netmdpi.com

The detection of trans-2-dodecenal and similar aldehydes in various environmental matrices has been accomplished through sophisticated analytical techniques. Gas chromatography-mass spectrometry (GC-MS) is a primary method used for both identifying and quantifying the compound in complex samples like plant extracts and essential oils. cambridge.orgresearchgate.net For purification and isolation from crude extracts, researchers have employed methods like thin-layer chromatography (TLC). cambridge.org In studies involving liquid samples, such as wine, sample preparation techniques like solid-phase extraction (SPE) are used to concentrate the analytes before GC-MS analysis. acs.org

While direct quantification of trans-2-dodecenal across broad ecosystems like water or soil is not extensively documented, its ecological impact has been studied at specific concentrations. Its persistence in warm, moist soil has been noted in the context of its effectiveness against the soil-transmitted helminth Strongyloides stercoralis. cambridge.orgresearchgate.net Furthermore, its phytotoxic properties have been quantified, with studies showing it can inhibit the growth of certain weeds at specific concentrations, indicating its potential role and abundance in soil environments where producer plants grow. researchgate.net A related compound, trans-2-decenal, has been identified as a contributor to taste and odor issues in drinking water, suggesting that aldehydes of this class can be present and detectable in aquatic systems. scbt.com

Interactive Data Table: Detection of trans-2-Dodecenal in Various Environmental Contexts

Ecosystem/SourceDetection ContextAnalytical Method(s)Reference(s)
Plants Identified as a major volatile compound and essential oil constituent in Eryngium foetidum and Coriandrum sativum.GC-MS, TLC, NMR, Infrared Spectroscopy gerli.comcambridge.org
Air Functions as an airborne oviposition repellent for insects.Electroantennographic Detection (EAD), GC-MS mdpi.com
Soil Noted for persistence in warm, moist conditions and activity against soil-transmitted helminths.Bioassays cambridge.orgresearchgate.net
Agricultural Products Detected as a volatile compound in virgin rapeseed oil.Not specified chemicalbook.com
Wine A related epoxy derivative, trans-4,5-epoxy-(E)-2-decenal, was quantified in wines.SPE, GC-MS acs.org

Interactive Data Table: Research Findings on Ecological Effects and Concentrations

Research FocusOrganism(s)FindingConcentration / ValueReference(s)
Phytotoxicity Bermudagrass, Green AmaranthDose-dependent growth inhibition of pre-germinated seeds.IC₅₀: 23.8–65.4 µg/mL researchgate.net
Anthelmintic Activity Strongyloides stercoralisMore potent than ivermectin in a 24-hour larval mortality experiment.LD₅₀: 0.461 mM researchgate.netresearchgate.net
Insect Repellency Phthorimaea operculellaShowed a 100% repellent effect on oviposition.10 mg/mL researchgate.netmdpi.com
Plant Yield Cilantro (Coriandrum sativum)The most abundant aliphatic aldehyde on average in fresh weight.Yield: > decanal (B1670006), > trans-2-decenal researchgate.net

Biosynthesis, Biotransformation, and Degradation Pathways

Enzymatic Biosynthesis Pathways in Plants

The formation of trans-2-dodecenal in various plant species, where it contributes to their characteristic aroma and defense mechanisms, is a complex enzymatic process rooted in fatty acid metabolism. smolecule.comnih.gov

Precursor Compounds and Metabolic Routes (e.g., fatty acid oxidation)

Trans-2-dodecenal is classified as a long-chain fatty aldehyde and a trans-2,3-unsaturated fatty aldehyde. smolecule.comnih.gov Its biosynthesis originates from the oxidation of fatty acids, a central energy-yielding pathway in many organisms. dducollegedu.ac.innih.gov In plants, this process provides the necessary building blocks for a variety of compounds.

The general pathway of fatty acid oxidation, known as beta-oxidation, involves a cycle of four reactions that sequentially shorten a fatty acid chain by two carbons at a time, releasing acetyl-CoA. libretexts.orglibretexts.org The key steps include:

Dehydrogenation: An acyl-CoA dehydrogenase introduces a trans double bond between the α and β carbons (C2 and C3) of the fatty acyl-CoA, producing a trans-Δ²-enoyl-CoA. libretexts.orgwikipedia.org

Hydration: An enoyl-CoA hydratase adds a water molecule across the double bond. libretexts.org

Oxidation: A 3-hydroxyacyl-CoA dehydrogenase oxidizes the hydroxyl group to a ketone. libretexts.org

Thiolytic Cleavage: A thiolase enzyme cleaves the molecule to release acetyl-CoA and a fatty acyl-CoA that is two carbons shorter. libretexts.org

For the synthesis of a C12 aldehyde like trans-2-dodecenal, specific fatty acids, such as linoleic or oleic acid, serve as precursors. The process is a modification of the standard beta-oxidation pathway, where intermediates are channeled into the production of volatile aldehydes instead of being fully oxidized for energy. This route is crucial for the generation of various volatile compounds in plants like coriander (Coriandrum sativum), where trans-2-dodecenal is a major volatile component. koreascience.krresearchgate.net

Identification of Key Enzymes (e.g., aldehyde dehydrogenase, aldehyde reductase)

The biosynthesis and metabolism of trans-2-dodecenal involve several key enzyme families. While specific enzymes for the final synthesis step in plants are a subject of ongoing research, the activities of related enzymes in metabolizing this and similar aldehydes are well-documented.

Acyl-CoA Dehydrogenases (ACADs): These enzymes are fundamental in the initial step of beta-oxidation, creating the crucial C2-C3 trans double bond in the fatty acid chain. wikipedia.org

Aldehyde Dehydrogenases (ALDHs): This superfamily of enzymes typically catalyzes the oxidation of aldehydes to their corresponding carboxylic acids. google.com For instance, a long-chain aldehyde dehydrogenase from Acinetobacter sp. Strain M-1 has been shown to act on aldehydes like trans-2-decenal, a structurally similar compound. nih.gov However, some ALDHs may have roles in synthesis under specific cellular conditions. It has been noted that human ALDH1B1 does not show catalytic activity for oxidizing trans-2-dodecenal. nih.gov

Aldehyde Reductases: These enzymes catalyze the reduction of aldehydes to alcohols. In cilantro, an aldehyde reductase is activated when the leaves are crushed, which breaks down aldehydes like trans-2-decenal into less aromatic compounds. curiousclinicians.com This highlights the plant's ability to modulate its volatile profile in response to physical damage.

Microbial Metabolism and Biotransformation Products

Microorganisms play a critical role in the transformation and degradation of trans-2-dodecenal in the environment. Fungi, in particular, have demonstrated the ability to metabolize this compound into various products. koreascience.kr

Characterization of Microbial Metabolites (trans-2-dodecenol, trans-3-dodecenoic acid)

Screening studies have identified several microorganisms capable of metabolizing trans-2-dodecenal. koreascience.krresearchgate.net When subjected to fermentation with certain fungi, trans-2-dodecenal is converted into distinct metabolites. The primary products identified through spectroscopic methods are trans-2-dodecenol (B105986) and trans-3-dodecenoic acid. koreascience.krresearchgate.net

trans-2-Dodecenol: This alcohol is formed through the reduction of the aldehyde group of trans-2-dodecenal. smolecule.comkoreascience.kr It is a common component of essential oils from plants like Coriandrum sativum. koreascience.kr

trans-3-Dodecenoic Acid: This carboxylic acid results from a more complex transformation involving both the reduction of the aldehyde and the isomerization of the double bond from the C2-C3 position to the C3-C4 position, followed by oxidation. koreascience.kr Trans-3-dodecenoic acid is recognized as a microbial metabolite of trans-2-dodecenal.

The following table summarizes the key microbial biotransformation products of trans-2-dodecenal.

Precursor Compound Microorganism Biotransformation Product Transformation Type Reference
trans-2-DodecenalPenicillium chrysogenumtrans-2-DodecenolReduction koreascience.kr
trans-2-DodecenalPenicillium chrysogenumtrans-3-Dodecenoic acidIsomerization & Oxidation koreascience.kr
trans-2-DodecenalMycobacterium phleiDodecanoic acid, DodecanolReduction & Oxidation

Microorganisms Involved in Biotransformation (Penicillium chrysogenum)

Several microorganisms have been identified as effective biocatalysts for the transformation of trans-2-dodecenal. Among the most studied is the fungus Penicillium chrysogenum. koreascience.krresearchgate.net Scale-up fermentation experiments with P. chrysogenum have consistently resulted in the production of trans-2-dodecenol and trans-3-dodecenoic acid. koreascience.krresearchgate.netdbpia.co.kr

Penicillium species are known for their broad metabolic capabilities, including the production of enzymes like laccases and peroxidases that are involved in the biotransformation of various organic compounds. nih.gov Other microorganisms, such as Mycobacterium phlei and Mortierella ramanniana, have also been shown to metabolize trans-2-dodecenal, yielding products like dodecanoic acid and dodecanol.

Implications for Environmental Fate and Biodegradation

The microbial metabolism of trans-2-dodecenal has significant implications for its environmental persistence and breakdown. The ability of common soil and saprophytic fungi like Penicillium chrysogenum to transform this aldehyde suggests that it can be effectively biodegraded in natural environments. researchgate.netnih.gov

Biodegradation is a key process for the removal of organic chemicals from the environment. givaudan.com Based on modeling and data from structurally similar aldehydes, trans-2-dodecenal is expected to be readily biodegradable. regulations.govindustrialchemicals.gov.au The identified metabolic pathways, involving reduction and oxidation by microorganisms, support this prediction, indicating that trans-2-dodecenal is unlikely to persist long-term in soil and water systems.

Chemical Degradation Mechanisms

The chemical degradation of trans-2-dodecenal primarily involves the modification of its aldehyde functional group. These reactions can occur through both chemical and biological processes, leading to either the corresponding carboxylic acid via oxidation or the alcohol via reduction.

Oxidation Pathways and Products (trans-2-dodecenoic acid)

The oxidation of trans-2-dodecenal yields trans-2-dodecenoic acid. This conversion can be achieved through various chemical and enzymatic methods.

Chemically, strong oxidizing agents are employed to facilitate this transformation. Common reagents for this purpose include potassium permanganate (B83412) (KMnO₄) and chromium trioxide (CrO₃). smolecule.com These agents directly oxidize the aldehyde group to a carboxylic acid functional group.

From a biological standpoint, the oxidation of α,β-unsaturated aldehydes like trans-2-dodecenal is a recognized detoxification pathway. industrialchemicals.gov.au This biotransformation is catalyzed by enzymes such as aldehyde dehydrogenase (ALDH) and other oxidoreductases. industrialchemicals.gov.augoogle.com For instance, a patented method describes the use of oxidoreductases to convert trans-2-unsaturated aldehydes into their corresponding trans-2-unsaturated carboxylic acids. google.com Research on the essential oil of Eryngium foetidum has also identified trans-2-dodecenoic acid as a naturally occurring oxidized product of trans-2-dodecenal. researchgate.net

Table 1: Oxidation of trans-2-Dodecenal

Reagent/Enzyme Product Pathway Type
Potassium Permanganate (KMnO₄) trans-2-Dodecenoic acid Chemical
Chromium Trioxide (CrO₃) trans-2-Dodecenoic acid Chemical
Aldehyde Dehydrogenase (ALDH) trans-2-Dodecenoic acid Enzymatic/Biological

Reduction Pathways and Products (trans-2-dodecenol)

The reduction of trans-2-dodecenal results in the formation of its corresponding alcohol, trans-2-dodecenol. This process can also be carried out using both chemical reagents and enzymatic catalysts.

In chemical synthesis, the reduction of the aldehyde group is typically accomplished using hydride-based reducing agents. Sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are standard reagents used for this purpose, effectively converting the aldehyde to a primary alcohol. smolecule.com

In biological systems, this reduction is a key metabolic pathway. industrialchemicals.gov.au Enzymes such as alcohol dehydrogenase (ADH) and aldose reductase (AR) are responsible for catalyzing the reduction of aldehydes to alcohols. industrialchemicals.gov.augoogle.com A patent details a method where trans-2-unsaturated aldehydes are reacted with an alcohol dehydrogenase to form trans-2-unsaturated alcohols. google.com The presence of both trans-2-dodecenal and trans-2-dodecen-1-ol in cilantro suggests this conversion occurs naturally within the plant. nih.gov

Table 2: Reduction of trans-2-Dodecenal

Reagent/Enzyme Product Pathway Type
Sodium Borohydride (NaBH₄) trans-2-Dodecenol Chemical
Lithium Aluminum Hydride (LiAlH₄) trans-2-Dodecenol Chemical
Alcohol Dehydrogenase (ADH) trans-2-Dodecenol Enzymatic/Biological

Synthetic Methodologies and Chemical Modifications for Research

Established Chemical Synthesis Routes

A primary and industrially scalable method for synthesizing trans-2-dodecenal is through the aldol (B89426) condensation of decanal (B1670006). This reaction involves the self-condensation of decanal or a mixed condensation with another aldehyde, followed by dehydration to yield the α,β-unsaturated aldehyde. Research has demonstrated the synthesis of 2-octyl-2-dodecenal from the self-aldol condensation of decanal. researchgate.net This method is advantageous due to its relatively high yields, often ranging from 60–75%, and its scalability for industrial production.

In a broader context, the aldol condensation of various aliphatic aldehydes has been explored. For instance, the self-condensation products of hexanal (B45976) (yielding 2-butyl-2-octenal) and octanal (B89490) (yielding 2-hexyl-2-decenal) have been synthesized and identified in natural sources like Valencia orange oil. researchgate.netnih.gov The reaction mechanism is often acid-catalyzed, and studies have shown that such condensations can occur under acidic conditions, similar to those found in citrus beverages. researchgate.netnih.gov This approach allows for the combinatorial synthesis of a wide range of α,β-unsaturated aldehydes by reacting different aliphatic aldehydes. nih.gov

Reactant(s)ProductSignificance
Decanal2-Octyl-2-dodecenalSelf-aldol condensation product. researchgate.net
Hexanal2-Butyl-2-octenalFound in Valencia orange oil. researchgate.netnih.gov
Octanal2-Hexyl-2-decenalFound in Valencia orange oil. researchgate.netnih.gov

Beyond aldol condensation, other laboratory methods are employed for the synthesis of trans-2-alkenals. A classical approach involves the reaction of an aldehyde with a malonic acid derivative. Modifications of this classical synthesis have been developed to improve efficiency and yield. Another significant method is the Wittig reaction, which provides a versatile route to create the carbon-carbon double bond with good stereocontrol, favoring the formation of the trans-isomer. perfumerflavorist.com For instance, the synthesis of trans-4,5-epoxy-(E)-2-decenal, a structural analog, was achieved through a Wittig-type chain elongation using the ylide formylmethylene triphenylphosphorane. nih.gov

Aldol Condensation Methods

Chemoenzymatic and Biotechnological Production Strategies

Biotechnological production of trans-2-unsaturated aldehydes, including trans-2-dodecenal, presents an alternative to chemical synthesis. google.comgoogle.com This approach utilizes non-naturally occurring microorganisms that have been genetically engineered with specific biochemical pathways. google.com The core of this strategy involves expressing genes that encode for enzymes such as aldolases, which catalyze the condensation of two aldehydes to form a 3-hydroxy aldehyde intermediate. google.comgoogle.com A subsequent dehydration step, which can be catalyzed by a dehydratase enzyme or occur spontaneously, yields the final trans-2-unsaturated aldehyde. google.comgoogle.com

These engineered microbial systems can be further optimized by increasing the enzymatic activity of key enzymes in the pathway to enhance the production yield. google.com This method is part of a broader interest in producing flavor and fragrance compounds from biological sources, offering a potentially more sustainable and cost-effective manufacturing process. google.com

Microorganisms and isolated enzymes can be used to modify trans-2-dodecenal into other valuable compounds. In one study, the microbial metabolism of trans-2-dodecenal by Penicillium chrysogenum resulted in its transformation into two main metabolites: trans-2-dodecenol (B105986) and trans-3-dodecenoic acid. koreascience.kr This demonstrates the ability of microbial systems to perform bioreduction of the aldehyde group to an alcohol and isomerization followed by oxidation to a carboxylic acid. koreascience.kr

Enzymatic derivatization can also be used for analytical purposes. For example, derivatization with 2,4-dinitrophenylhydrazine (B122626) is a common method for the determination of aliphatic aldehydes via HPLC. gerli.com Furthermore, enzymes like cytochrome P450 monooxygenases can be used for specific oxidations. The engineered enzyme cytochrome P450 BM3-F87G has been shown to oxidize various trans-2-alkenals, such as trans-2-decenal, into their corresponding trans-2-alkenoic acids. researchgate.net

BiocatalystSubstrateProduct(s)
Penicillium chrysogenumtrans-2-Dodecenaltrans-2-Dodecenol, trans-3-Dodecenoic acid koreascience.kr
Cytochrome P450 BM3-F87Gtrans-2-Decenaltrans-2-Decenoic acid researchgate.net

Use of Engineered Microorganisms for Production

Synthesis of Structural Analogues and Derivatives for Structure-Activity Relationship Studies

The synthesis of structural analogues of trans-2-dodecenal is essential for conducting structure-activity relationship (SAR) studies. These studies help to identify the key structural features responsible for its biological activity. For example, the synthesis of analogues with varying carbon chain lengths (e.g., C6 to C12 aldehydes) allows for a systematic evaluation of how chain length affects efficacy.

SAR studies have been performed with analogues of related compounds. For instance, the synthesis of various cinnamaldehyde (B126680) analogues has been used to investigate their inhibitory effects on quorum sensing in bacteria. tcichemicals.com Similarly, the synthesis of deuterated analogues, such as [4,5-²H₂]-trans-4,5-epoxy-(E)-2-decenal, is crucial for developing sensitive quantification methods using isotope dilution assays. nih.gov The covalent modification of proteins by α,β-unsaturated aldehydes is another area of interest. Studies with trans-2-hexadecenal, a longer-chain analogue, have shown that it can covalently modify the pro-apoptotic protein BAX, highlighting a potential mechanism of action that could be explored for trans-2-dodecenal and its derivatives. nih.gov

Isotope Labeling for Mechanistic and Quantitative Research

Isotope labeling is a powerful technique used to trace the metabolic fate of molecules, elucidate reaction mechanisms, and accurately quantify compounds in complex mixtures. In the context of trans-2-dodecenal, the introduction of stable isotopes, such as deuterium (B1214612) (²H or D) or carbon-13 (¹³C), into the molecular structure provides a valuable tool for researchers. These labeled analogs are chemically identical to the unlabeled compound but are distinguishable by their mass, which allows for their detection and quantification using mass spectrometry (MS). nih.gov

Synthetic Approaches for Isotope Labeling

The synthesis of isotopically labeled trans-2-dodecenal can be achieved through various organic chemistry methodologies. While specific literature detailing the synthesis of labeled trans-2-dodecenal is not abundant, methods for structurally similar α,β-unsaturated aldehydes provide a clear blueprint. A common strategy involves the use of labeled precursors in a well-established synthetic route.

For instance, a plausible route for preparing deuterium-labeled trans-2-dodecenal can be adapted from the synthesis of related labeled unsaturated aldehydes. researchgate.net This approach would likely start from a shorter-chain alkyne, such as 1-decyne, which can be extended and functionalized.

A potential synthetic scheme for deuterium-labeled trans-2-dodecenal is outlined below. This method is based on the established synthesis of a similar labeled compound, [4,5-²H₂]-trans-4,5-epoxy-(E)-2-decenal, and has been adapted for trans-2-dodecenal. researchgate.net

Proposed Synthesis of [1,2-²H₂]-trans-2-Dodecenal:

Reduction of a Labeled Alkyne Precursor: The synthesis would commence with the reduction of a suitable alkyne, such as dodec-2-yn-1-ol. To introduce deuterium at the double bond, a deuterated reducing agent like lithium aluminum deuteride (B1239839) (LiAlD₄) would be employed. This step would yield [1,1,2-²H₃]-dodec-2-en-1-ol.

Oxidation to the Aldehyde: The resulting isotopically labeled allylic alcohol is then oxidized to the corresponding aldehyde. A mild oxidizing agent, such as manganese dioxide (MnO₂), is typically used for this transformation to avoid over-oxidation to a carboxylic acid. This step would produce [1,2-²H₂]-trans-2-dodecenal.

The table below summarizes the key reagents and transformations in this proposed synthesis.

StepStarting MaterialKey ReagentIntermediate/ProductIsotope Introduced
1Dodec-2-yn-1-olLithium aluminum deuteride (LiAlD₄)[1,1,2-²H₃]-Dodec-2-en-1-olDeuterium
2[1,1,2-²H₃]-Dodec-2-en-1-olManganese dioxide (MnO₂)[1,2-²H₂]-trans-2-Dodecenal-

Alternatively, ¹³C labeling can be achieved by using a ¹³C-labeled source in the synthesis. For example, starting with a ¹³C-labeled Grignard reagent or using ¹³C-labeled carbon dioxide as a building block can introduce the isotope at a specific position in the carbon backbone. nih.gov

Application in Quantitative Research: Isotope Dilution Assay

One of the primary applications of isotopically labeled trans-2-dodecenal is as an internal standard in isotope dilution assays (IDA). google.comnih.gov This technique is considered the gold standard for quantitative analysis due to its high accuracy and precision. google.com IDA is particularly valuable for analyzing trace amounts of compounds in complex biological or environmental samples. cdc.govacs.org

The principle of IDA involves adding a known amount of the isotopically labeled standard (e.g., [²H₂]-trans-2-dodecenal) to the sample containing the unlabeled analyte (trans-2-dodecenal). The labeled standard and the analyte behave identically during extraction, purification, and analysis. By measuring the ratio of the mass spectrometric signals of the labeled and unlabeled compounds, the concentration of the native analyte in the original sample can be accurately calculated. google.com

Key steps in an isotope dilution assay for trans-2-dodecenal:

Spiking: A known quantity of the isotopically labeled trans-2-dodecenal internal standard is added to the sample.

Equilibration: The sample is homogenized to ensure the internal standard is evenly distributed.

Extraction and Derivatization: The aldehydes are extracted from the sample matrix. Often, they are derivatized to improve their chromatographic properties and detection sensitivity. springernature.com

GC-MS Analysis: The extract is analyzed by gas chromatography-mass spectrometry (GC-MS). The instrument separates the components of the mixture, and the mass spectrometer detects the unlabeled analyte and the labeled internal standard based on their different masses.

Quantification: The ratio of the peak areas of the analyte and the internal standard is used to determine the concentration of the analyte in the original sample.

The use of a stable isotope-labeled internal standard corrects for any loss of analyte during sample preparation and analysis, leading to highly reliable quantitative results. nih.gov

Application in Mechanistic Studies

Isotope labeling is also instrumental in elucidating the reaction mechanisms involving trans-2-dodecenal. By tracing the position of the isotopic label in the products of a reaction, researchers can infer the pathways through which the molecule is transformed. For example, deuterium labeling can be used to determine whether a particular C-H bond is broken in the rate-determining step of a reaction, a phenomenon known as the kinetic isotope effect. rsc.org

In studies of lipid peroxidation, where trans-2-dodecenal is a known product, isotopically labeled precursors can help to unravel the complex chemical pathways leading to its formation. acs.orgfunakoshi.co.jp By using ¹³C-labeled fatty acids, for instance, researchers can track the incorporation of the label into various breakdown products, including trans-2-dodecenal, providing insights into the oxidative degradation process. mdpi.com

The table below provides hypothetical mass spectrometry data for unlabeled and a deuterated version of trans-2-dodecenal, illustrating how they would be distinguished in a mass spectrometer.

CompoundMolecular FormulaMolecular Weight ( g/mol )Expected [M+H]⁺ ion (m/z)
trans-2-DodecenalC₁₂H₂₂O182.31183.31
[1,2-²H₂]-trans-2-DodecenalC₁₂H₂₀D₂O184.32185.32

The distinct mass-to-charge ratios (m/z) allow for the selective monitoring and quantification of both the labeled and unlabeled species.

Biological Activities and Associated Mechanisms of Action

Antimicrobial Activity Studies

trans-2-Dodecenal has been the subject of various studies to determine its efficacy against a range of microorganisms. Research has demonstrated its activity against specific bacteria and fungi, highlighting its potential as an antimicrobial compound. The primary mechanism of its action is reported to be the disruption of microbial cell membranes.

Antibacterial Efficacy and Mechanism of Action

Studies have shown that trans-2-dodecenal exhibits significant bactericidal activity against the food-borne pathogen Salmonella choleraesuis. Research involving a series of (2E)-alkenals found that antibacterial action against S. choleraesuis increased with the length of the carbon chain, with trans-2-dodecenal (a 12-carbon aldehyde) being the most effective. mdpi.com It demonstrated a minimum inhibitory concentration (MIC) and a minimum bactericidal concentration (MBC) of 6.25 μg/mL. mdpi.comnih.govnih.gov Time-kill curve studies have confirmed that trans-2-dodecenal is bactericidal against S. choleraesuis at any stage of its growth. mdpi.com

The compound also shows efficacy against the Gram-positive bacterium Staphylococcus aureus. In broth microdilution tests, trans-2-dodecenal displayed strong antibacterial activity with both MIC and MBC values of 105 μg/mL. nih.govnih.gov In contrast, studies have found that Escherichia coli is resistant to trans-2-dodecenal. nih.govnih.gov

Antibacterial Efficacy of trans-2-Dodecenal

Bacterial Strain Test Method Minimum Inhibitory Concentration (MIC) Minimum Bactericidal Concentration (MBC) Source
Salmonella choleraesuis Macrodilution 6.25 µg/mL 6.25 µg/mL nih.gov, nih.gov, mdpi.com
Staphylococcus aureus Broth Microdilution 105 µg/mL 105 µg/mL nih.gov, nih.gov

The primary antibacterial mechanism of trans-2-dodecenal is attributed to its ability to disrupt the cytoplasmic membrane of microorganisms. conicet.gov.ar This disruptive capability is linked to its function as a nonionic surface-active agent, or surfactant. mdpi.comresearchgate.net By altering the cell membrane, the compound compromises its integrity, leading to the leakage of essential intracellular components and ultimately causing cell death. conicet.gov.ar The rapid bactericidal effect observed in studies, particularly against S. choleraesuis, suggests that its activity is associated with this swift alteration of the cell membrane. researchgate.net

The action of trans-2-dodecenal is believed to be mediated by biophysical processes targeting the cell membrane. mdpi.com Its nature as a surfactant allows it to nonspecifically disrupt the native function of integral membrane proteins. mdpi.com In addition to this biophysical action, a biochemical mechanism may also be involved, with its activity level depending on the length of its alkyl chain. mdpi.com The interaction is likely with proteins within the membrane, although the specific molecular targets have not been fully elucidated.

Membrane Disruption as a Key Mechanism

Antifungal Properties and Selective Activity

trans-2-Dodecenal has been identified as a component in plant extracts that exhibit antifungal properties. Essential oils from Cymbocarpum erythraeum, which contain (E)-2-dodecenal, have shown activity against the dermatophyte Trichophyton rubrum, a common cause of skin and nail infections. researchgate.net Similarly, volatile extracts from Eryngium duriaei have demonstrated antifungal activity against several dermatophyte species, including T. rubrum. However, specific studies detailing the minimum inhibitory concentration (MIC) or direct fungicidal activity of the isolated trans-2-dodecenal compound against T. rubrum are not extensively detailed in the available research.

Comparative Analysis with Other Aliphatic Aldehydes

The biological activity of trans-2-Dodecenal is often understood in the context of its chemical class: α,β-unsaturated aldehydes. Research indicates that both the carbon chain length and the presence of the α,β-double bond are critical for its antimicrobial efficacy.

Studies comparing various aliphatic aldehydes have shown that unsaturated aldehydes are generally more potent than their saturated counterparts. For instance, (E)-2-hexenal exhibits greater inhibitory effects than hexanal (B45976). researchgate.netnih.gov The antibacterial action of (2E)-alkenals against Salmonella choleraesuis has been observed to increase with the length of the carbon chain. In this context, trans-2-Dodecenal (a C12 aldehyde) was found to be the most effective against this bacterium, with a minimum bactericidal concentration (MBC) of 6.25 µg/mL (34 µM). mdpi-res.com This was followed by (2E)-undecenal (C11), which had an MBC of 12.5 µg/mL. mdpi-res.com This suggests that the antimicrobial activity is correlated with the hydrophobicity of the alkyl chain. mdpi-res.com

In contrast, saturated aldehydes such as hexanal and nonanal (B32974) show no significant antibacterial activity, highlighting that the α,β-double bond is essential for the broad-spectrum antimicrobial effect seen in compounds like trans-2-Dodecenal. researchgate.net

Table 1: Comparative Antibacterial Activity of Aliphatic Aldehydes Against Salmonella choleraesuis

Compound Carbon Chain Length Saturation Minimum Bactericidal Concentration (MBC)
trans-2-Dodecenal C12 Unsaturated 6.25 µg/mL
(2E)-Undecenal C11 Unsaturated 12.5 µg/mL
Dodecanal C12 Saturated >100 µg/mL

This table is generated based on data indicating the superior efficacy of unsaturated aldehydes and the positive correlation of activity with chain length for (2E)-alkenals. mdpi-res.com

Antiviral Potential

The antiviral potential of trans-2-Dodecenal is not as extensively documented as its other biological activities. However, research into the broader class of plant-derived aldehydes suggests a potential for such activity. Essential oils containing aldehydes have been noted for possessing antiviral properties. mdpi.comnih.gov Some studies indicate that monoterpene aldehydes may have slightly higher antiviral activity than corresponding monoterpene alcohols. frontiersin.org

Anthelmintic Activity Research

In vitro Efficacy Against Parasitic Nematodes (Strongyloides stercoralis larvae)

A significant area of research for trans-2-Dodecenal, also known as eryngial, is its potent anthelmintic activity. It has been identified as the primary larvicidal compound in the plant Eryngium foetidum. nih.govd-nb.info In vitro studies have demonstrated its high efficacy against the infective third-stage larvae (L3) of Strongyloides stercoralis, a parasitic nematode of significant medical importance. nih.govfrontiersin.org

Bioassay-driven fractionation of Eryngium foetidum extracts consistently isolated trans-2-Dodecenal as the source of the plant's anthelmintic properties. nih.govfrontiersin.org When compared with ivermectin, a standard anthelmintic drug, trans-2-Dodecenal showed significantly greater potency at the 24-hour mark. nih.govfrontiersin.org While ivermectin's relative efficacy improved over a longer duration, the 48-hour lethal dose (LD50) values for the two compounds were statistically comparable, underscoring the potential of trans-2-Dodecenal as a fast-acting natural anthelmintic. nih.govfrontiersin.orgthegoodscentscompany.com

Table 2: Comparative In Vitro Efficacy of trans-2-Dodecenal and Ivermectin Against S. stercoralis Larvae

Compound 24-hour LD50 (mM) 48-hour LD50 (mM)
trans-2-Dodecenal 0.461 0.411

Data sourced from Forbes et al. (2014). nih.govfrontiersin.org LD50 represents the concentration required to kill 50% of the larvae.

Proposed Mechanisms of Action on Nematode Physiology (e.g., neuromuscular signaling disruption)

The precise molecular mechanism by which trans-2-Dodecenal exerts its anthelmintic effect on S. stercoralis has not been fully elucidated. However, research suggests the primary mode of action involves the disruption of neuromuscular signaling, leading to paralysis and subsequent death of the nematode. thegoodscentscompany.commdpi.com

This hypothesis is supported by several observations:

Rapid Paralysis: The compound causes rapid inactivation of the larvae. thegoodscentscompany.com In the broader field of anthelmintics, paralysis is a common outcome for drugs that interfere with neuromuscular transmitters. thegoodscentscompany.commdpi.com This often involves acting as an agonist on neurotransmitter receptors, such as nicotinic acetylcholine (B1216132) receptors (nAChRs), causing sustained muscle contraction and spastic paralysis. mdpi.comresearchgate.net

Lipophilicity: trans-2-Dodecenal is a lipophilic (fat-soluble) molecule. d-nb.infothegoodscentscompany.com This property is believed to facilitate its easy diffusion across the nematode's cuticle, a protective outer layer. thegoodscentscompany.com This rapid absorption allows the compound to quickly reach its target sites within the nematode's nervous or muscular systems. frontiersin.org

While the specific receptor or enzyme target remains unknown, the combination of rapid paralysis and high lipophilicity strongly points toward a mechanism centered on the disruption of the nematode's neuromuscular function. thegoodscentscompany.com

Ecological Communication and Defense Roles in Eukaryotic Systems

Role in Plant Defense Mechanisms Against Herbivores

trans-2-Dodecenal plays a role in the complex chemical communication and defense systems of plants. It is classified as a herbivore-induced plant volatile (HIPV), a chemical signal that plants release in response to damage from herbivores. These volatiles serve as a key component of both direct and indirect plant defense strategies.

The role of trans-2-Dodecenal in plant defense includes:

Indirect Defense: Research has shown that when rice plants are attacked by certain sucking insects, such as the brown planthopper (Nilaparvata lugens), they release a blend of volatiles that includes dodecenal. This chemical plume acts as a signal that attracts natural enemies of the herbivore, such as the parasitoid wasp Anagrus nilaparvatae, which then preys on the attacking insects. By recruiting these "bodyguards," the plant indirectly defends itself from further damage.

Direct Defense: Beyond attracting predators, some plant volatiles can have direct repellent or deterrent effects on herbivores. Studies have demonstrated that trans-2-dodecenal has a significant repellent effect on the oviposition (egg-laying) behavior of the female potato tuber moth (Phthorimaea operculella), thereby protecting the plant's tubers from infestation. researchgate.net

Therefore, trans-2-Dodecenal functions as a versatile chemical weapon in the plant's arsenal, contributing to a sophisticated defense strategy against herbivorous insects.

Induction of Plant Defense Responses

Function as an Insect Chemical Signal

Insects utilize a sophisticated olfactory system to detect chemical cues that mediate critical behaviors. Trans-2-dodecenal serves as a significant semiochemical (a chemical involved in communication) for several insect species.

In the brown marmorated stink bug, Halyomorpha halys, trans-2-dodecenal functions as an analogue to its natural alarm pheromone, trans-2-decenal. nih.gov Research has shown that trans-2-dodecenal exhibits a high binding affinity to multiple odorant-binding proteins (OBPs) in H. halys. nih.gov This strong interaction suggests that it can effectively mimic the natural alarm signal, triggering defensive or dispersal behaviors in the stink bug population. nih.gov

One of the most well-documented activities of trans-2-dodecenal is its role as an oviposition deterrent for the potato tuber moth, Phthorimaea operculella. nih.govresearchgate.net This moth is a significant pest for potato crops. nih.gov Studies have demonstrated that trans-2-dodecenal, a dominant volatile compound from the plant Eryngium foetidum, strongly repels female moths searching for a place to lay their eggs. nih.govresearchgate.net At a concentration of 10 mg/mL, trans-2-dodecenal achieved a 100% repellent effect, completely inhibiting oviposition. nih.govx-mol.net The compound and its mixtures with similar chemicals, like trans-2-tridecenal, consistently show significant oviposition-repellent effects. nih.govx-mol.net However, it has also been noted that while high concentrations of extracts containing the compound have a repellent effect, low dosages can have an attractive effect on the oviposition of adult female moths. x-mol.net

Table 1: Oviposition Repellent Effects of trans-2-Dodecenal on Phthorimaea operculella This table summarizes the oviposition stimulation index (OSI) of trans-2-dodecenal and related compounds on the potato tuber moth. A negative OSI indicates a repellent effect.

CompoundConcentration (mg/mL)Oviposition Stimulation Index (OSI) (%)Reference
trans-2-Dodecenal10-100.00 nih.gov, x-mol.net
trans-2-Dodecenal5-87.32 mdpi.com
trans-2-Tridecenal10-94.03 nih.gov, x-mol.net
Mixture (Natural Ratio)10-95.11 nih.gov, x-mol.net
Mixture (Natural Ratio)5-90.96 nih.gov, x-mol.net

The perception of chemical signals like trans-2-dodecenal is initiated by interactions with proteins in the insect's olfactory system. plos.orgsdbonline.org Odorant-binding proteins (OBPs) are crucial for transporting hydrophobic odorants through the aqueous environment of the sensillum lymph to the olfactory receptors on the neuron surface. plos.orgsdbonline.org

In the brown marmorated stink bug, Halyomorpha halys, trans-2-dodecenal has been shown to have a high binding affinity to a cluster of five different OBP proteins, which may mediate the bug's response to alarm pheromones and host-plant volatiles. nih.govresearchgate.net

Similarly, in the bean bug Riptortus pedestris, a major soybean pest, the odorant-binding protein RpedOBP38 binds strongly to trans-2-dodecenal. nih.govnih.gov This interaction is believed to play a role in the perception of volatiles derived from host plants, guiding the insect in host localization. nih.gov

Table 2: Binding Affinity of trans-2-Dodecenal to Odorant-Binding Protein RpedOBP38 in Riptortus pedestris This table shows the dissociation constant (Ki), a measure of binding affinity, for trans-2-dodecenal and other related compounds to the OBP RpedOBP38. A lower Ki value indicates a stronger binding affinity.

Ligand (Compound)Binding Affinity (Ki in µM)Reference
trans-2-Decenal7.440 nih.gov, nih.gov
trans-2-Nonenal10.973 nih.gov, nih.gov
Oviposition Deterrent Effects in Insect Pests (Phthorimaea operculella)

Attractant Properties for Specific Insect Species

While often acting as a repellent, trans-2-dodecenal can also function as an attractant for certain insects, a duality that is common among semiochemicals. ontosight.ai The behavioral response of an insect can depend on the concentration of the compound. For the potato tuber moth, Phthorimaea operculella, extracts containing trans-2-dodecenal were found to be attractive to egg-laying females at low concentrations, while higher concentrations acted as a repellent. x-mol.net This suggests a complex, dose-dependent mechanism of action that can either lure or deter the same insect species.

Other Investigated Biological Activities (e.g., Modulation of KCNQ Channels in in vitro studies)

trans-2-Dodecenal has been identified as a potent activator of the KCNQ family of voltage-gated potassium channels. nih.govgerli.com These channels, particularly the neuronal isoforms, play a critical role in regulating neuronal excitability. Dysfunction of KCNQ channels has been linked to severe epileptic encephalopathies. nih.govfrontiersin.org

Research has shown that trans-2-Dodecenal activates multiple KCNQ channel subtypes, including the primary neuronal isoform, KCNQ2/KCNQ3, and the main cardiac isoform, KCNQ1, when it is complexed with the ancillary subunit KCNE1. nih.gov The compound's mechanism of action involves binding to a specific site on the KCNQ channel. nih.govresearchgate.net In silico docking and mutagenesis studies have pinpointed this binding site at the interface between the S5 transmembrane segment and the S4-S5 linker of the channel protein. nih.govresearchgate.net

The interaction is thought to involve a specific tryptophan residue in the S5 segment of KCNQ2 and KCNQ3, a feature that is also crucial for the binding of other known KCNQ channel activators. nih.gov Interestingly, while KCNQ1 lacks this equivalent tryptophan, it is still sensitive to trans-2-Dodecenal. nih.gov This suggests a nuanced binding mechanism that can vary between different KCNQ channel isoforms. The activation of these channels by trans-2-Dodecenal leads to a hyperpolarizing shift in the voltage dependence of channel activation, which is believed to be the molecular basis for its anticonvulsant properties. nih.govnih.gov

In vitro studies have demonstrated that trans-2-Dodecenal is highly potent, with a half-maximal effective concentration (EC₅₀) for activating KCNQ2/KCNQ3 channels in the nanomolar range. nih.govresearchgate.net This high potency underscores its potential significance as a modulator of neuronal activity. The compound has been shown to preferentially activate KCNQ2 and KCNQ5 channels, with less pronounced effects on KCNQ1 and KCNQ4, and no effect on KCNQ3 alone. frontiersin.org

The table below summarizes the in vitro activity of trans-2-Dodecenal on various KCNQ channel subtypes.

KCNQ Channel SubtypeEffect of trans-2-DodecenalHalf-Maximal Effective Concentration (EC₅₀)Reference
KCNQ2/KCNQ3Potent Activator60 ± 20 nM nih.gov
KCNQ1/KCNE1Activator260 ± 100 nM nih.gov
KCNQ2Activator~ -17-mV shift in V₀.₅ activation at 100 µM nih.gov
KCNQ5Activator~ -14-mV shift in V₀.₅ activation at 100 µM nih.gov
KCNQ3*No effectNot applicable nih.govfrontiersin.org
KCNQ4Lesser effectNot specified frontiersin.org

Note: KCNQ3 refers to a mutant form of the channel used to facilitate experimental measurements.*

Structure Activity Relationship Sar Studies

Influence of Alkyl Chain Length on Biological Efficacy

The length of the alkyl chain in the homologous series of (2E)-alkenals plays a significant role in their biological activity. Research has demonstrated that for antibacterial activity against Salmonella choleraesuis, the potency increases with the length of the carbon chain. ebi.ac.uk

A study of aliphatic (2E)-alkenals from C5 to C13 revealed a clear trend. ebi.ac.uk The antibacterial action was found to correlate with the hydrophobicity conferred by the alkyl chain. ebi.ac.uk trans-2-Dodecenal (C12) exhibited the highest efficacy against this bacterium, followed by (2E)-undecenal (C11). ebi.ac.uk This suggests that the lipophilicity of the molecule is a key determinant in its ability to interact with and disrupt bacterial cell membranes, a primary mode of its antibacterial action. ebi.ac.uk

However, the relationship between chain length and activity is not always linear and can depend on the specific biological endpoint. For instance, in the context of mutagenic effects, increasing the carbon chain length of 2-alkenals has been correlated with increasing potency. femaflavor.org

Table 1: Antibacterial Activity of (2E)-Alkenals against S. choleraesuis

Compound Carbon Chain Length Minimum Bactericidal Concentration (MBC) (µg/mL)
(2E)-Undecenal C11 12.5
(2E)-Dodecenal C12 6.25

Data sourced from a study on a homologous series of aliphatic (2E)-alkenals. ebi.ac.uk

Importance of the Alpha,Beta-Unsaturated Aldehyde Moiety for Bioactivity

The α,β-unsaturated aldehyde functional group is a critical feature for the bioactivity of trans-2-dodecenal and related compounds. nih.govmdpi.comnih.gov This moiety consists of a carbon-carbon double bond conjugated with an aldehyde group, creating a reactive system. mdpi.comnih.gov

This structural arrangement makes these compounds susceptible to nucleophilic attack, particularly through a Michael addition reaction. ljmu.ac.uk This reactivity is believed to be a key component of their biological mechanism of action, allowing them to interact with and modify biological macromolecules such as proteins and DNA. ljmu.ac.uk

While the conjugated double bond is associated with increased activity, it is not always essential for eliciting a biological response. ebi.ac.uk However, its presence significantly enhances the compound's potency. The high reactivity of this functional group allows it to participate in various chemical reactions, including oxidation to form trans-2-dodecenoic acid and reduction to yield trans-2-dodecenol (B105986). This reactivity is central to its role as a versatile building block in organic synthesis and its function as a bioactive agent. mdpi.comnih.gov

Stereochemical Considerations and their Impact on Biological Activity

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, can have a profound impact on biological activity. For trans-2-dodecenal, the "trans" (or E) configuration of the double bond is a key structural feature. This refers to the arrangement where the substituents are on opposite sides of the double bond.

The geometric isomerism (cis/trans or E/Z) of α,β-unsaturated aldehydes can influence their interaction with biological targets. Often, one isomer will exhibit significantly higher activity than the other due to a more favorable fit with a receptor or enzyme active site. While the provided search results emphasize the "trans" isomer, they also allude to the existence of cis isomers in analyses of related compounds, suggesting that the stereochemical purity is an important factor for consistent biological effects. nih.gov The specific stereochemistry of the side chain in related epoxyaldehydes has been shown to play a significant role in the structure and mutagenicity of the resulting DNA adducts. acs.org

Further research focusing on the direct comparison of the biological activities of cis-2-dodecenal and trans-2-dodecenal would be necessary to fully elucidate the impact of stereochemistry on the efficacy of this specific compound.

Comparative Analysis with Homologous and Analogous Compounds

Comparing trans-2-dodecenal with its homologs, such as trans-2-decenal (C10) and trans-2-tridecenal (C13), provides valuable insights into its structure-activity profile.

trans-2-Decenal, having a shorter alkyl chain, is also a biologically active α,β-unsaturated aldehyde. ljmu.ac.ukeuropa.eu It has been noted for its moderate reactivity. ecetoc.org In studies on the inhibition of quorum sensing, cinnamaldehyde (B126680) analogs, which share the α,β-unsaturated aldehyde moiety, have been investigated, highlighting the broad interest in this class of compounds for their potential to disrupt bacterial communication. tcichemicals.com

trans-2-Tridecenal is a significant component alongside trans-2-dodecenal in the essential oil of Eryngium foetidum. mdpi.com Both compounds have demonstrated notable repellent effects against the oviposition of the potato tuber moth, Phthorimaea operculella. mdpi.com At a concentration of 10 mg/mL, trans-2-dodecenal achieved a 100% repellent effect, while trans-2-tridecenal showed a 94.03% repellent effect. mdpi.com This indicates a high degree of efficacy for both compounds, with trans-2-dodecenal being slightly more potent in this specific assay. A mixture of the two at their natural ratios also showed significant deterrence. mdpi.com

The analysis of volatiles in cilantro (Coriandrum sativum) and culantro (Eryngium foetidum) revealed the presence of trans-2-dodecenal in both, though at different levels. cabidigitallibrary.org Culantro contained a higher proportion of (E)-2-dodecenal (63.5%) compared to cilantro (26.0%), which also contained a significant amount of trans-2-decenal (17.54%). cabidigitallibrary.org This highlights the natural co-occurrence of these homologous aldehydes and their contribution to the characteristic aromas of these plants.

Table 2: Oviposition Repellent Effect of trans-2-Dodecenal and trans-2-Tridecenal against P. operculella

Compound Concentration (mg/mL) Oviposition Stimulation Index (OSI) (%)
trans-2-Dodecenal 10 -100
trans-2-Tridecenal 10 -94.03

Data sourced from a study on oviposition deterrents from Eryngium foetidum extracts. mdpi.com

Table 3: Compound Names Mentioned in the Article

Compound Name
trans-2-Dodecenal
trans-2-Decenal
trans-2-Tridecenal
(2E)-Undecenal
trans-2-Dodecenoic acid
trans-2-Dodecenol
Cinnamaldehyde
cis-2-Dodecenal
4,5-epoxy-2-decenal
2-octenal

Advanced Analytical Techniques and Methodologies in Research

Spectroscopic Characterization

Once isolated, the definitive identification of trans-2-dodecenal requires spectroscopic analysis. Techniques such as NMR, IR, and MS provide detailed information about the molecular structure, functional groups, and molecular weight of the compound. cambridge.org

NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of a molecule. Both one-dimensional (¹H and ¹³C NMR) and two-dimensional (e.g., HMBC) experiments are used to confirm the structure of trans-2-dodecenal and its derivatives. koreascience.kr

In ¹H NMR spectra, the key signals for trans-2-dodecenal include a distinct peak for the aldehydic proton and two olefinic methine signals for the protons on the double bond. The coupling constant (J-value) between these olefinic protons is characteristic of the double bond's geometry; a large coupling constant (typically >15 Hz) confirms the trans configuration. koreascience.kr The remaining signals correspond to the methylene (B1212753) groups of the long aliphatic chain and the terminal methyl group. koreascience.kr

¹³C NMR spectroscopy complements the proton data by identifying the chemical environment of each carbon atom. The spectrum of trans-2-dodecenal shows a signal for the carbonyl carbon of the aldehyde, two signals for the olefinic carbons, and a series of signals for the carbons in the alkyl chain. koreascience.kr Two-dimensional NMR techniques, such as Heteronuclear Multiple Bond Correlation (HMBC), are used to establish long-range correlations between protons and carbons, confirming the connectivity of the molecule. koreascience.kr

Table 1: Key NMR Spectroscopic Data for the Core Structure of trans-2-Alkenals.
NucleusPositionExpected Chemical Shift (δ, ppm)Description
¹H NMRH-1~9.5Aldehyde proton, singlet or doublet of triplets
H-2~6.1Olefinic proton, doublet of triplets
H-3~6.8Olefinic proton, doublet of triplets, J value with H-2 confirms trans geometry
H-12~0.9Terminal methyl group, triplet
¹³C NMRC-1~194Aldehyde carbonyl carbon
C-2~133Olefinic carbon
C-3~158Olefinic carbon
C-12~14Terminal methyl carbon

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For trans-2-dodecenal, the IR spectrum displays characteristic absorption bands that confirm its structure. koreascience.kr

The most prominent peaks include a strong absorption band for the carbonyl (C=O) group of the aldehyde, typically appearing around 1700-1725 cm⁻¹. Another key feature is the absorption from the carbon-carbon double bond (C=C) stretch. Crucially, the trans geometry of the double bond is confirmed by a strong, characteristic C-H out-of-plane bending absorption that appears in the region of 960-980 cm⁻¹. koreascience.kr Additional bands corresponding to C-H stretching and bending vibrations of the alkyl chain are also present. koreascience.kr

Table 2: Characteristic Infrared (IR) Absorption Bands for trans-2-Dodecenal.
Frequency Range (cm⁻¹)IntensityAssignment
~2925StrongC-H stretch (Alkyl)
~1703StrongC=O stretch (α,β-Unsaturated Aldehyde)
~1652MediumC=C stretch (Alkene)
~970-982StrongC-H bend (trans-Alkene out-of-plane)

Data derived from analyses of trans-2-dodecenal and its close derivatives. koreascience.kr

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns. cambridge.org Electron Ionization Mass Spectrometry (EI-MS) is a common method used for this purpose. koreascience.krpjps.pk

In EI-MS, the molecule is bombarded with high-energy electrons (typically 70 eV), causing it to ionize and form a molecular ion (M⁺•). uni-saarland.de For trans-2-dodecenal (C₁₂H₂₂O, molecular weight 182.30 g/mol ), the molecular ion peak would appear at m/z 182. nih.gov However, due to the high energy of EI, the molecular ion is often unstable and undergoes extensive fragmentation, meaning its peak may be weak or absent. uni-saarland.deresearchgate.net

The fragmentation pattern is highly informative for structure elucidation. The molecule breaks apart in predictable ways, with the resulting charged fragments being detected. Common fragmentation pathways for aliphatic aldehydes include cleavage at bonds adjacent to the functional groups, leading to the loss of neutral fragments. pjps.pkuni-saarland.de

Table 3: Expected Electron Ionization Mass Spectrometry (EI-MS) Fragments for trans-2-Dodecenal.
m/z (Mass-to-Charge Ratio)Proposed Fragment/Interpretation
182[M]⁺• (Molecular Ion)
153[M - CHO]⁺ (Loss of formyl radical)
139[M - C₃H₇]⁺ (Loss of propyl radical)
83Cyclohexenyl cation or related C₆ fragment
70McLafferty rearrangement product
55C₄H₇⁺ fragment
41C₃H₅⁺ (Allyl cation)

Fragmentation patterns are predicted based on standard MS principles and data from related aldehydes.

Infrared (IR) Spectroscopy

Chromatographic Separation and Quantification

Chromatographic techniques are fundamental in the analysis of trans-2-dodecenal, enabling its separation from complex mixtures and precise quantification.

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile compounds like trans-2-dodecenal. In this method, the sample is vaporized and separated based on the components' boiling points and interactions with a stationary phase within a capillary column. The separated compounds then enter a mass spectrometer, which ionizes them and separates the resulting fragments based on their mass-to-charge ratio, providing a unique "fingerprint" for identification.

Research on the essential oil of Eryngium foetidum has utilized GC-MS to identify its volatile constituents. In one study, the essential oil was analyzed using an Agilent Technologies GC-MSD system with a mass spectrometry detector. Helium was used as the carrier gas, and the injector temperature was set to 250°C. A capillary column (HP-5MS) was employed for separation. uptc.edu.co This analysis identified trans-2-dodecenal as a major component of the essential oil, with a relative abundance of 53.0%. researchgate.net Other studies have similarly identified trans-2-dodecenal as a significant component of E. foetidum essential oil, with percentages around 43.0%. uptc.edu.co

The purity of synthesized trans-2-dodecenal can also be verified using gas chromatography with flame ionization detection (GC-FID).

Table 1: GC-MS Data for Compounds Identified in Eryngium foetidum Essential Oil

CompoundRetention Time (min)Relative Percentage (%)
Decanal (B1670006)-3.6
D-Limonene-1.5
trans-2-Dodecenal - 53.0
trans-2-Dodecen-1-ol-3.0
Trimetilbenzaldehyde (duraldehyde)-14.8
Ciclododecano-4.4
trans-Tetradec-enal-3.9

Data sourced from a GC-MS analysis of E. foetidum essential oil. researchgate.netscielo.org.co

While GC-MS is ideal for volatile compounds, liquid chromatography-mass spectrometry (LC-MS) is a valuable alternative, particularly for less volatile or thermally unstable compounds. In LC-MS, the sample is dissolved in a liquid solvent and pumped through a column packed with a solid adsorbent material. Separation occurs based on the differential partitioning of the analytes between the mobile and stationary phases. The eluent from the LC column is then introduced into a mass spectrometer for detection and identification.

Although less common for the direct analysis of the highly volatile trans-2-dodecenal itself, LC-MS can be employed for analyzing its metabolites or derivatives. For example, predicted LC-MS/MS spectra for 2-dodecenal are available in databases, which can aid in its identification in complex biological matrices. hmdb.ca

High-performance liquid chromatography (HPLC) is another key chromatographic technique used in the analysis of trans-2-dodecenal. HPLC utilizes high pressure to force the solvent through the column, leading to higher resolution and faster separation times compared to standard liquid chromatography. While GC is often preferred for volatile aldehydes, HPLC can be used for the analysis of trans-2-dodecenal, especially after derivatization to improve its detection by UV or fluorescence detectors. A new HPLC-based method has been developed for determining 15-keto-prostaglandin reductase activity, an enzyme that can act on substrates like trans-2-decenal, a structurally similar compound. ebi.ac.uk

Liquid Chromatography-Mass Spectrometry (LC-MS)

Bioassay Development and Validation for Activity Assessment

Bioassays are crucial for determining the biological activity of trans-2-dodecenal. These assays are designed to measure the effect of the compound on a specific biological system, such as a cell culture or a whole organism.

In vitro assays are widely used to screen for the biological activity of compounds in a controlled laboratory setting.

Larvicidal Activity: The larvicidal properties of trans-2-dodecenal have been investigated against various pest species. In one study, the anthelmintic activity of trans-2-dodecenal, isolated from Eryngium foetidum, was tested against the infective third-stage larvae (L3i) of Strongyloides stercoralis. cambridge.org The study determined the lethal dose 50 (LD50), which is the concentration of the compound required to kill 50% of the larvae within a specific time frame. The results showed that trans-2-dodecenal had a 24-hour LD50 of 0.461 mM and a 48-hour LD50 of 0.411 mM. cambridge.org This demonstrated its potent and rapid larvicidal effect. cambridge.orgnih.gov Another study evaluated the larvicidal efficacy of E. foetidum essential oil against Culex quinquefasciatus larvae, showing high mortality rates. b-cdn.net

Antimicrobial Activity: The antimicrobial activity of trans-2-dodecenal has been demonstrated against various bacteria. The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) are key parameters determined in these assays. The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism, while the MBC is the lowest concentration that results in microbial death.

Studies have shown that trans-2-dodecenal exhibits strong antibacterial activity against Staphylococcus aureus, with both MIC and MBC values of 105 μg/mL. uptc.edu.coscielo.org.co It has also shown inhibitory and bactericidal activity against Salmonella choleraesuis with an MIC and MBC of 6.25 μg/mL. uptc.edu.coebi.ac.uk The mechanism of its antimicrobial action is believed to involve the disruption of microbial cell membranes.

Table 2: In vitro Bioactivity of trans-2-Dodecenal

BioassayTarget OrganismParameterResult
LarvicidalStrongyloides stercoralis24 h LD500.461 mM
LarvicidalStrongyloides stercoralis48 h LD500.411 mM
AntimicrobialStaphylococcus aureusMIC105 μg/mL
AntimicrobialStaphylococcus aureusMBC105 μg/mL
AntimicrobialSalmonella choleraesuisMIC6.25 μg/mL
AntimicrobialSalmonella choleraesuisMBC6.25 μg/mL

Data compiled from various in vitro studies. uptc.edu.coebi.ac.ukcambridge.orgscielo.org.co

Electrophysiological methods are used to study the effects of chemical compounds on the nervous system of organisms, particularly insects. Electroantennography (EAD) is a technique that measures the electrical response of an insect's antenna to volatile compounds. This method is instrumental in identifying compounds that act as attractants, repellents, or pheromones.

In studies involving the potato tuber moth (Phthorimaea operculella), EAD has been used to identify compounds in Eryngium foetidum extracts that elicit an antennal response. mdpi.com By coupling a gas chromatograph with an EAD setup (GC-EAD), researchers can simultaneously separate the volatile compounds and measure the antennal response to each. These studies have shown that trans-2-dodecenal is one of the dominant compounds in E. foetidum extracts that elicits a significant EAD response in female potato tuber moths. mdpi.comx-mol.netresearchgate.net This indicates that the moth's antennae are sensitive to this compound, which plays a role in its oviposition (egg-laying) behavior. mdpi.com Further bioassays confirmed that trans-2-dodecenal has a significant repellent effect on the oviposition of this pest. mdpi.comresearchgate.net Similar techniques have been used to identify EAD-active compounds in stink bugs.

Behavioral Bioassays (e.g., Oviposition Choice Assays)

Behavioral bioassays are fundamental in determining the ecological role of semiochemicals like trans-2-dodecenal. Oviposition choice assays, in particular, are used to evaluate how a compound influences the egg-laying decisions of insects.

Research has extensively used this method to investigate the effect of trans-2-dodecenal on the potato tuber moth (Phthorimaea operculella, PTM), a significant pest for potato crops. x-mol.netnih.gov In these assays, female moths are presented with a choice between a treated substrate (e.g., a potato tuber treated with a solution of trans-2-dodecenal) and an untreated control. The number of eggs laid on each substrate is then counted to determine if the compound acts as an attractant or a deterrent.

Studies have consistently shown that trans-2-dodecenal has a significant repellent effect on the oviposition behavior of PTM females. nih.govresearchgate.net The compound is a dominant volatile found in the plant Eryngium foetidum, which has been observed to deter PTM from laying eggs on potato tubers. researchgate.net When tested in isolation, trans-2-dodecenal demonstrated a strong, dose-dependent repellent activity. nih.gov At a concentration of 10 mg/mL, it achieved a 100% repellent effect, meaning no eggs were laid on the treated surface. nih.gov This deterrent effect is quantified using the Oviposition Stimulation Index (OSI), where a negative value indicates repellency. For trans-2-dodecenal, all tested concentrations resulted in OSIs of less than zero, confirming its role as a potent oviposition deterrent. nih.gov

The findings from these bioassays are critical for the development of ecologically sound pest management strategies, suggesting that trans-2-dodecenal could be used as a natural repellent to protect crops. x-mol.netnih.gov

Table 1: Oviposition Response of P. operculella Females to trans-2-Dodecenal in a Choice Assay

Concentration (mg/mL)Oviposition Stimulation Index (OSI) (%)Repellent Effect
0.62< 0Extremely Significant
1.25< 0Extremely Significant
2.5< 0Extremely Significant
5.0< 0Extremely Significant
10.0-100Extremely Significant

Data sourced from studies on Phthorimaea operculella oviposition deterrence. nih.gov

Statistical Analysis for Biological Data (e.g., Probit Analysis)

In research involving trans-2-dodecenal, probit analysis has been instrumental in quantifying its bioactivity. For instance, studies on the anthelmintic properties of Eryngium foetidum, where trans-2-dodecenal is the primary active compound, used probit analysis to compare its efficacy against the infective larvae of Strongyloides stercoralis. cambridge.orgresearchgate.netnih.gov The analysis determined that a petrol extract of the plant, rich in trans-2-dodecenal, was significantly more effective (P<0.05) at killing the larvae (LT₅₀ of 4.7 hours) than other extracts. cambridge.orgnih.gov

Furthermore, probit analysis was used to directly compare the 24-hour and 48-hour LC₅₀ values of purified trans-2-dodecenal with the commercial anthelmintic drug, ivermectin. cambridge.orgnih.gov The results showed a significant difference in the 24-hour LC₅₀ values, with trans-2-dodecenal being more potent. cambridge.orgnih.gov This statistical approach has also been applied to assess the larvicidal activity of E. foetidum essential oil against Culex quinquefasciatus larvae and its acaricidal activity against Hyalomma lusitanicum, providing quantifiable LC₅₀ values that confirm its biocidal potential. researchgate.netb-cdn.net

Table 2: Bioactivity of trans-2-Dodecenal and Related Extracts Determined by Probit Analysis

OrganismExtract/CompoundMetricValue
Strongyloides stercoralisE. foetidum Petrol ExtractLT₅₀4.7 hours
Strongyloides stercoralistrans-2-Dodecenal24h LC₅₀0.461 mM
Strongyloides stercoralisIvermectin24h LC₅₀2.251 mM
Strongyloides stercoralistrans-2-Dodecenal48h LC₅₀0.411 mM
Strongyloides stercoralisIvermectin48h LC₅₀0.499 mM
Culex quinquefasciatusE. foetidum Essential OilLC₅₀10.13 ppm
Hyalomma lusitanicumE. foetidum Essential OilLC₅₀4.2 µg/µL

Data compiled from various bioactivity studies. researchgate.netcambridge.orgb-cdn.netnih.gov

Application of Isotope Dilution Assays for Precise Quantification in Complex Matrices

Precise quantification of volatile compounds like trans-2-dodecenal in complex biological or environmental samples is a significant analytical challenge. Isotope Dilution Assay (IDA), often coupled with Gas Chromatography-Mass Spectrometry (GC-MS), is a powerful technique that provides high accuracy and sensitivity for this purpose. sci-hub.seepa.govepa.gov

The principle of IDA involves adding a known amount of a stable, isotopically labeled version of the target analyte (e.g., deuterium-labeled trans-2-dodecenal) to the sample as an internal standard before any extraction or cleanup steps. epa.gov Because the labeled standard is chemically identical to the native analyte, it experiences the same losses during sample preparation and analysis. epa.gov By measuring the ratio of the native analyte to the labeled standard in the final GC-MS analysis, the initial concentration of the analyte in the sample can be calculated with high precision, effectively correcting for matrix effects and variability in extraction recovery. sci-hub.seepa.gov

This methodology has been successfully developed for similar aldehydes, such as trans-4,5-epoxy-(E)-2-decenal, where a deuterated analog was synthesized and used as an internal standard. researchgate.netnih.govresearchgate.net The use of IDA with negative chemical ionization mass spectrometry resulted in an extremely low detection limit of about 1 picogram. researchgate.netnih.gov Techniques like headspace solid-phase microextraction (HS-SPME) can be combined with IDA-GC-MS to quantify key aroma volatiles in complex matrices like fruit, providing a solvent-less extraction method with high throughput and reproducibility. sci-hub.seresearchgate.net The application of IDA is considered a gold-standard method for quantifying trace levels of volatile compounds in challenging samples. duq.edu

Methodologies for Assessing Stability in Experimental Formulations

The practical application of semiochemicals like trans-2-dodecenal in pest management or other fields depends on their stability in experimental formulations. Aldehydes are often chemically unstable, susceptible to degradation from environmental factors such as UV light, oxygen, and temperature. schweizerbart.deuliege.be Therefore, assessing and improving stability is a critical step in developing effective products.

Methodologies for assessing stability typically involve forced degradation or accelerated stability studies. researchgate.net In these studies, the formulated product is subjected to stress conditions, including elevated temperatures, high humidity, and exposure to light, to predict its shelf-life under normal conditions. researchgate.net The chemical integrity of trans-2-dodecenal and the formation of degradation products are monitored over time using chromatographic techniques like GC-MS or LC-MS.

Several strategies are employed to enhance the stability of aldehyde-based formulations:

Protective Formulations: Microencapsulation or nano-fiber formulations can physically protect the semiochemical from environmental degradation and provide a controlled, slow release. schweizerbart.de

Inclusion of Antioxidants: Adding antioxidants such as butylated hydroxytoluene (BHT) to the formulation can mitigate oxidation.

Optimized Packaging: Packaging plays a crucial role. Using vacuum-sealed, oleophobic packaging, potentially purged with an inert gas like nitrogen, can minimize oxidation and permeation of the active ingredient, significantly improving storage stability. google.com

Purification: The presence of impurities, such as fatty acids, can catalyze the degradation of aldehydes. Removing these impurities from the active ingredient can substantially enhance stability. google.com

By employing these methodologies, researchers can develop stable and effective formulations that maintain the bioactivity of trans-2-dodecenal for its intended application. uliege.bewho.int

Emerging Research Frontiers and Academic Applications

Investigating Synergistic and Antagonistic Effects with Other Bioactive Compounds

Methodologies such as fixed-ratio combination assays are employed to systematically determine whether the combined effect is synergistic (greater than the sum of individual effects), additive (equal to the sum), or antagonistic (less than the sum). Understanding these interactions is crucial for developing effective formulations in fields like pharmaceuticals and pest control, where the goal is to maximize efficacy and minimize potential negative consequences. researchgate.net

Development of Novel Bio-pesticides and Eco-friendly Pest Management Strategies

Trans-2-dodecenal is a promising candidate for the development of new biopesticides and environmentally friendly pest management strategies. chemimpex.comscispace.com Biopesticides, derived from natural sources like plants and microbes, are considered safer alternatives to synthetic pesticides due to their reduced environmental impact and target specificity. nih.govthescipub.com

The compound's inherent repellent properties against various insects make it a valuable component in the formulation of natural pest deterrents. chemimpex.com Research has demonstrated its effectiveness as a biopesticide, showing significant insect repellent properties against common agricultural pests. The development of such biopesticides is a critical component of integrated pest management (IPM) programs, which aim for sustainable and eco-friendly crop protection. thescipub.com

Table 1: Research on trans-2-Dodecenal in Pest Management

Research AreaFocusKey Findings
Biopesticide Development Utilizing natural repellent properties. chemimpex.comEffective against common agricultural pests.
Eco-friendly Strategies Alternative to synthetic pesticides. nih.govthescipub.comContributes to sustainable agriculture. thescipub.com

Advanced Research in Plant-Insect Chemical Communication and Coevolution

The intricate chemical dialogue between plants and insects is a fundamental aspect of ecology, and trans-2-dodecenal plays a role in this complex communication. uzh.chunine.ch Plants emit a vast array of volatile organic compounds, including aldehydes like trans-2-dodecenal, to interact with their environment, attracting pollinators and repelling herbivores. jse.ac.cnresearchgate.net

Advanced research is now employing information theory to model and understand these chemical communication networks. uzh.chunine.ch This approach helps to decipher how plants "encode" information in chemical signals and how insects "decode" these messages to make decisions about feeding and reproduction. unine.ch The study of these interactions provides insights into the coevolution of plants and insects, revealing how these relationships have shaped the diversity of both groups over millions of years. jse.ac.cnresearchgate.net Understanding the role of specific compounds like trans-2-dodecenal within these communication systems is crucial for comprehending the stability and resilience of ecosystems. unine.ch

Applications in Sustainable Material Science as a Chemical Intermediate

In the realm of sustainable material science, trans-2-dodecenal serves as a valuable chemical intermediate. chemimpex.com Its molecular structure, featuring both an aldehyde group and a double bond, allows it to be a precursor in the synthesis of a variety of more complex organic molecules. chemimpex.comfishersci.ca This versatility makes it a useful building block in the production of bio-based materials. chemimpex.com

The use of renewable resources and bio-based intermediates is a key focus of green chemistry and sustainable industrial practices. By utilizing compounds like trans-2-dodecenal, researchers can develop synthetic pathways for creating materials with a reduced environmental footprint. chemimpex.com

Deeper Exploration of Enzymatic Pathways in Relation to Organoleptic Properties in Food Chemistry Research

The organoleptic properties of food, particularly flavor and aroma, are significantly influenced by volatile compounds, including trans-2-dodecenal. researchgate.net It is found naturally in a variety of foods such as dairy products, chicken, and coriander, contributing fatty, waxy, and citrus-like notes. researchgate.net

Metabolomics Studies Involving trans-2-Dodecenal

Metabolomics, the large-scale study of small molecules within cells, tissues, or organisms, has become an important tool for investigating the role of compounds like trans-2-dodecenal in various biological systems. foodprotection.org These studies provide a snapshot of the metabolic state and can reveal how it changes in response to factors like stress or disease. tandfonline.com

For example, metabolomic analyses of citrus plants under salt stress have shown significant changes in the levels of various metabolites, including an accumulation of trans-2-dodecenal in the roots. tandfonline.com In food science, metabolomics is used to differentiate between food varieties and to understand the biochemical basis of sensory attributes. maxapress.com By identifying and quantifying metabolites like trans-2-dodecenal, researchers can gain insights into plant stress responses, food quality, and the biochemical pathways that govern these processes. tandfonline.commaxapress.com

Conclusion and Future Research Directions

Summary of Current Academic Understanding of trans-2-Dodecenal

Trans-2-dodecenal, also known as eryngial, is an α,β-unsaturated aldehyde naturally present in various plants, most notably in coriander (Coriandrum sativum) and Eryngium foetidum. ebi.ac.ukkoreascience.kr Its distinct citrusy, fatty, and aldehydic aroma contributes significantly to the sensory profile of these plants and has led to its application in the flavor and fragrance industries. chemimpex.comresearchgate.net

Academically, trans-2-dodecenal is recognized for its diverse biological activities. It has demonstrated significant antimicrobial properties, which are attributed to its ability to disrupt microbial cell membranes, leading to the leakage of cellular contents and cell death. chemimpex.com Research has shown it to be particularly effective against food-borne pathogens like Salmonella choleraesuis, with its bactericidal efficacy increasing with the length of its carbon chain. ebi.ac.uk One study reported it to be twice as effective as the antibiotic gentamicin (B1671437) against Salmonella. koreascience.kr

Furthermore, trans-2-dodecenal has been identified as a potent anthelmintic agent. ebi.ac.uknih.gov Bioassay-driven studies have isolated it as the primary active compound in Eryngium foetidum responsible for larvicidal activity against nematodes such as Strongyloides stercoralis. ebi.ac.ukcambridge.org In vitro comparisons have shown its efficacy to be comparable to, and in some cases greater than, the conventional anthelmintic drug ivermectin. ebi.ac.ukcambridge.org

Microbial metabolism studies have shown that microorganisms like Penicillium chrysogenum can transform trans-2-dodecenal into other compounds, primarily trans-2-dodecenol (B105986) and trans-3-dodecenoic acid. koreascience.kr This highlights its role as a substrate in biotransformation processes and as a model for predicting mammalian drug metabolism. koreascience.kr

Proposed Directions for Future Mechanistic and Application-Oriented Academic Research

To address the existing knowledge gaps and to fully harness the potential of trans-2-dodecenal, future research should be directed towards both mechanistic understanding and practical applications.

Mechanistic Research:

Target Identification: Employing techniques like affinity chromatography, molecular docking simulations, and site-directed mutagenesis can help pinpoint the specific protein and lipid targets of trans-2-dodecenal for its antimicrobial and anthelmintic effects. ebi.ac.uk

Pathway Analysis: Advanced "omics" technologies, such as comparative transcriptomics (RNA-seq) and proteomics, should be used to reveal the global cellular pathways affected by the compound in target organisms like nematodes and bacteria.

Neuromodulatory Mechanisms: Further electrophysiological and neuropharmacological studies are required to dissect the precise mechanisms of its action on KCNQ channels and to explore its effects on other ion channels and receptors in the nervous system. escholarship.orgnih.gov

Reaction Kinetics: Detailed kinetic studies using techniques like NMR spectroscopy can provide a clearer picture of its reactivity with various biological nucleophiles, helping to predict its stability and interactions in vivo. nih.gov

Application-Oriented Research:

Therapeutic Development: The potent anthelmintic and anticonvulsant properties of trans-2-dodecenal warrant further investigation for the development of new therapeutic agents. researchgate.net This includes lead optimization through medicinal chemistry to enhance potency and drug-like properties.

Agrochemicals: Its natural origin and pest-repellent properties make it an attractive candidate for the development of eco-friendly pesticides and insecticides. chemimpex.com

Sustainable Synthesis: Exploring and optimizing microbial fermentation and biocatalysis for the sustainable production of trans-2-dodecenal and its derivatives would be a valuable alternative to chemical synthesis. koreascience.kr

Food Preservation: Given its strong antimicrobial activity against foodborne pathogens, its potential as a natural food preservative should be systematically evaluated. koreascience.kr

Broader Implications for Natural Product Chemistry and Chemical Biology

The study of trans-2-dodecenal holds broader implications for the fields of natural product chemistry and chemical biology.

Validation of Ethnobotany: The identification of trans-2-dodecenal as a potent anthelmintic from a traditional medicinal plant (Eryngium foetidum) underscores the value of ethnobotanical knowledge as a starting point for modern drug discovery. ebi.ac.ukcambridge.org

Model for Bioactive Aldehydes: As a relatively simple α,β-unsaturated aldehyde with diverse and potent biological activities, it serves as an excellent model compound for studying the chemical biology of this important class of molecules. Its reactivity and promiscuous targeting offer insights into how such compounds interact with biological systems.

Chemical Ecology and Interspecies Signaling: The fact that trans-2-dodecenal is found in both plants and as a defensive secretion in millipedes, and that it elicits behavioral responses across different phyla, highlights its role in chemical ecology and interspecies communication. ebi.ac.uknih.govperfumerflavorist.com

Anti-Virulence Strategies: Its ability to inhibit quorum sensing without directly killing bacteria represents a promising anti-virulence strategy. This approach is less likely to drive the development of resistance compared to traditional bactericidal antibiotics, a concept of growing importance in combating antimicrobial resistance.

Biotransformation and Green Chemistry: The microbial metabolism of trans-2-dodecenal not only provides a model for predicting drug metabolism but also opens avenues for green chemistry approaches to synthesize novel, bioactive compounds. koreascience.kr

Q & A

Q. How can researchers reliably identify and characterize trans-2-Dodecenal in plant extracts?

Methodology: Use gas chromatography-mass spectrometry (GC-MS) to detect trans-2-Dodecenal based on its molecular weight (182.3025 g/mol) and IUPAC Standard InChIKey (SSNZFFBDIMUILS-ZHACJKMWSA-N) for structural confirmation . Compare retention times and spectral data with reference standards. For isolation, employ column chromatography with gradient elution (e.g., hexane/ethyl acetate) and validate purity via nuclear magnetic resonance (NMR) spectroscopy .

Q. What experimental designs are optimal for evaluating the anthelmintic activity of trans-2-Dodecenal in vitro?

Methodology: Follow standardized bioassays using Strongyloides stercoralis L3i larvae. Prepare serial dilutions of trans-2-Dodecenal (e.g., 0.1–10 mg/mL) in dimethyl sulfoxide (DMSO) and phosphate-buffered saline. Incubate larvae for 48 hours at 25°C, and calculate LD₅₀ values using probit analysis. Include ivermectin as a positive control and validate statistical significance via ANOVA with post-hoc tests (e.g., Tukey’s HSD) .

Advanced Research Questions

Q. How does the structure-activity relationship (SAR) of trans-2-Dodecenal compare to its analogs (e.g., trans-2-Decenal, trans-2-Octenal) in anthelmintic efficacy?

Methodology: Synthesize or procure analogs with varying carbon chain lengths (C₆–C₁₂) and functional groups (aldehydes vs. alcohols). Conduct parallel dose-response assays under identical conditions. Analyze trends in LD₅₀ values to determine the impact of chain length and aldehyde group on bioactivity. Use molecular docking simulations to predict interactions with parasitic ion channels .

Q. How can conflicting data on the relative efficacy of trans-2-Dodecenal versus analogs be resolved?

Methodology: Replicate experiments across independent labs to rule out methodological variability. Perform meta-analyses of LD₅₀ values from multiple studies, accounting for differences in larval viability assays or solvent systems. Use sensitivity analyses to identify critical parameters (e.g., solvent concentration, temperature) affecting bioactivity .

Q. What mechanistic studies can elucidate trans-2-Dodecenal’s mode of action against parasitic nematodes?

Methodology: Employ calcium imaging or electrophysiology to assess disruption of larval neuromuscular function. Compare transcriptomic profiles of treated vs. untreated larvae via RNA sequencing to identify dysregulated pathways (e.g., oxidative stress, cuticle synthesis). Validate targets using CRISPR-Cas9 knockout strains .

Q. What synthetic routes optimize the yield and purity of trans-2-Dodecenal for pharmacological studies?

Methodology: Use Grignard reactions or Wittig olefination to synthesize trans-2-Dodecenal from precursor aldehydes. Monitor reaction progress via thin-layer chromatography (TLC) and optimize conditions (e.g., solvent polarity, catalyst loading). Purify via fractional distillation or preparative HPLC, and validate stereochemical integrity via circular dichroism (CD) spectroscopy .

Q. How can researchers assess synergistic effects between trans-2-Dodecenal and commercial anthelmintics?

Methodology: Design combinatorial treatments with ivermectin or albendazole at sub-therapeutic doses. Calculate combination indices (CI) using the Chou-Talalay method. Use isobologram analysis to distinguish additive, synergistic, or antagonistic interactions. Validate in co-culture models of drug-resistant parasites .

Data Analysis and Reproducibility

Q. What statistical frameworks are recommended for analyzing dose-response data in trans-2-Dodecenal studies?

Methodology: Apply nonlinear regression models (e.g., log-logistic, Hill equation) to generate dose-response curves. Use bootstrapping to estimate confidence intervals for LD₅₀ values. Report effect sizes with Cohen’s d for cross-study comparisons. Share raw datasets in standardized formats (e.g., .csv) with metadata on experimental conditions .

Q. How can researchers address challenges in translating in vitro anthelmintic results to in vivo models?

Methodology: Validate in vitro findings using rodent models (e.g., Heligmosomoides polygyrus). Adjust dosing regimens based on pharmacokinetic parameters (e.g., bioavailability, half-life). Use histopathology and egg reduction rate (ERR) metrics to quantify efficacy. Compare results with existing clinical data via systematic reviews .

Research Gaps and Innovation

Q. What novel bioassay platforms could enhance the throughput of trans-2-Dodecenal screening?

Methodology: Develop microfluidic-based larval motility assays or automated image analysis pipelines. Use machine learning to classify larval viability from time-lapse microscopy data. Validate against traditional manual counts to ensure accuracy .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.